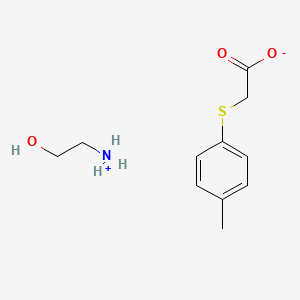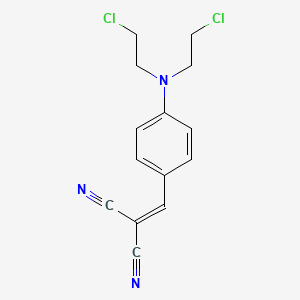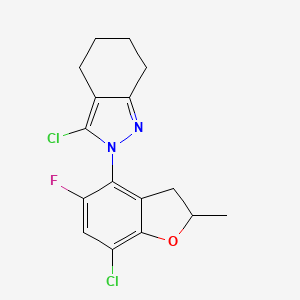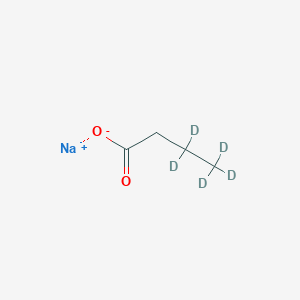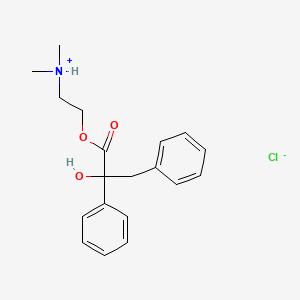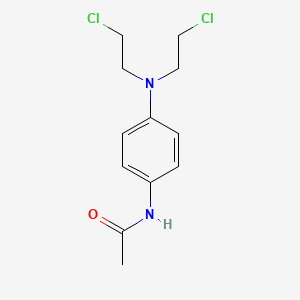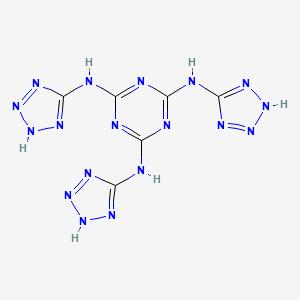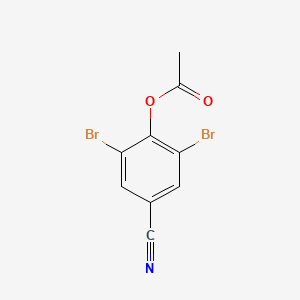
5'-Thymidylic acid,3'-azido-3'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, 3’-azido-3’-deoxy- is a modified nucleotide analog. It is structurally similar to thymidine monophosphate but contains an azido group at the 3’ position of the deoxyribose sugar. This modification makes it a valuable compound in various biochemical and pharmaceutical applications, particularly in antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy- typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a trityl group to prevent unwanted reactions.
Introduction of the azido group: The 3’-hydroxyl group is converted to a leaving group, such as a tosylate, which is then displaced by sodium azide to introduce the azido group.
Deprotection: The trityl group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy- undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Click chemistry:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Copper(I) catalysts: Used in click chemistry reactions.
Tosyl chloride: Used for converting the hydroxyl group to a leaving group.
Major Products
Triazoles: Formed from click chemistry reactions.
Substituted thymidine derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
5’-Thymidylic acid, 3’-azido-3’-deoxy- has several scientific research applications:
Antiviral research: It is a potent inhibitor of HIV-1 replication and is used in the development of antiviral drugs.
Bioconjugation: The azido group allows for easy conjugation with other molecules, making it useful in bioconjugation studies.
Molecular biology: Used in studies involving DNA synthesis and repair mechanisms.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy- involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is the primary mechanism by which it exerts its antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxy-5-fluorocytidine: Another nucleotide analog with an azido group at the 3’ position.
3’-Azido-3’-deoxy-5’-O-tritylthymidine: A protected derivative of 5’-Thymidylic acid, 3’-azido-3’-deoxy-.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy- is unique due to its specific modification at the 3’ position, which allows it to act as a chain terminator in DNA synthesis. This property makes it particularly effective in antiviral applications, distinguishing it from other nucleotide analogs .
Propriétés
Formule moléculaire |
C10H13N5NaO7P |
|---|---|
Poids moléculaire |
369.20 g/mol |
Nom IUPAC |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
Clé InChI |
FVNHKXYKJMCQDY-HNPMAXIBSA-M |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


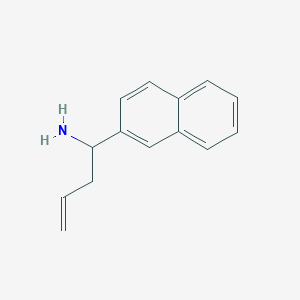
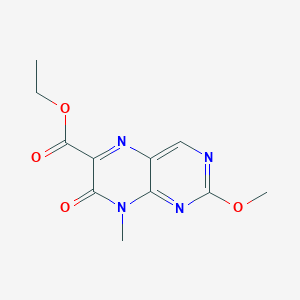
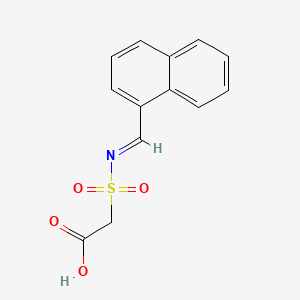
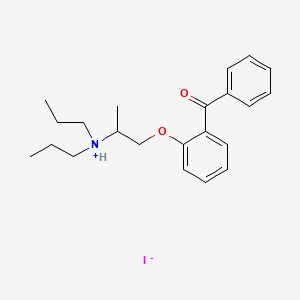
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
